Structural Elucidation and Application Dynamics of (9Z,12Z)-Octadeca-9,12-dienal in Lipidomics and Nanomedicine
Structural Elucidation and Application Dynamics of (9Z,12Z)-Octadeca-9,12-dienal in Lipidomics and Nanomedicine
Executive Summary
As lipid nanoparticle (LNP) technologies and lipidomic profiling advance, the precise characterization of lipid precursors and degradation products has become paramount for drug development professionals. (9Z,12Z)-octadeca-9,12-dienal , commonly known as linoleyl aldehyde , is an 18-carbon unsaturated fatty aldehyde that serves a dual purpose in modern biochemistry. Biologically, it is a critical biomarker for lipid peroxidation, signaling oxidative stress cascades. Synthetically, it is an indispensable electrophilic synthon used to engineer the hydrophobic tails of ionizable lipids—the core components of mRNA and siRNA delivery vehicles. This whitepaper provides an in-depth technical analysis of its chemical structure, biophysical properties, and self-validating protocols for both its chemical utilization and analytical quantification.
Chemical Identity and Biophysical Properties
Linoleyl aldehyde (CAS: 2541-61-9) is characterized by an 18-carbon aliphatic chain terminating in a highly reactive aldehyde group, with two cis (Z) double bonds at the C9 and C12 positions[1].
Mechanistic Causality of Structure: The cis geometry of the double bonds is not merely a structural footnote; it is the biophysical driver of the molecule's utility. In synthetic LNP applications, these cis double bonds introduce a rigid "kink" into the acyl chain. When incorporated into ionizable lipids, this kink prevents tight lamellar packing and increases the cross-sectional area of the lipid tail. Upon endosomal acidification, this specific geometry thermodynamically favors a phase transition from a bilayer (L_α) to an inverted hexagonal (H_II) phase, which physically disrupts the endosomal membrane to facilitate the cytosolic release of nucleic acid payloads.
Table 1: Physicochemical Profile of (9Z,12Z)-octadeca-9,12-dienal
| Property | Value |
| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienal[2] |
| Common Synonyms | Linoleyl aldehyde, (Z,Z)-9,12-Octadecadienal[1] |
| Molecular Formula | C₁₈H₃₂O[2] |
| Molecular Weight | 264.45 g/mol [1] |
| CAS Registry Number | 2541-61-9[1] |
| Boiling Point | 365.4 °C at 760 mmHg[1] |
| Density | 0.852 g/cm³[1] |
| Refractive Index | 1.464[1] |
Biological Significance: Lipid Peroxidation Pathway
In vivo, linoleyl aldehyde is generated as a secondary product of lipid peroxidation. When cellular membranes are subjected to oxidative stress, reactive oxygen species (ROS) target the bis-allylic methylene groups of polyunsaturated fatty acids (PUFAs) like linoleic acid.
Causality of Formation: The abstraction of a hydrogen atom by ROS leaves a resonance-stabilized lipid radical, which rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). Subsequent Hock cleavage or enzymatic reduction of these unstable hydroperoxides severs the carbon chain, yielding reactive carbonyl species, including linoleyl aldehyde. Monitoring the concentration of this specific aldehyde provides a self-validating metric for assessing the extent of membrane degradation.
Figure 1: Oxidative pathway generating linoleyl aldehyde from polyunsaturated lipids.
Synthetic Utilization: Engineering Ionizable Lipids
In the development of next-generation LNPs, linoleyl aldehyde is utilized as a primary electrophile to construct the hydrophobic domains of ionizable amino lipids[3]. The terminal aldehyde allows for a highly efficient, single-step reductive amination with various primary or secondary amine headgroups (e.g., ethanolamine).
Figure 2: Reductive amination workflow for synthesizing LNP ionizable lipids.
Self-Validating Experimental Methodologies
Protocol: Chemical Synthesis of Linoleyl-Based Ionizable Lipids
This protocol details the reductive amination of linoleyl aldehyde with ethanolamine to yield a linoleyl-based ionizable lipid precursor, a standard workflow in LNP engineering[3],[4].
Step-by-Step Methodology & Causality:
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Reaction Setup: Dissolve linoleyl aldehyde (1.0 equiv., e.g., 3.2 g, 12.12 mmol) and ethanolamine (1.2 equiv., 14.54 mmol) in 60 mL of strictly anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere[3].
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Causality: Anhydrous conditions are mandatory. The condensation of the amine and aldehyde produces water. If ambient moisture is present, the equilibrium shifts backward, hydrolyzing the intermediate imine and drastically reducing yield.
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Imine Formation: Stir the mixture at room temperature for 2 hours[3].
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Validation Check: Perform Thin Layer Chromatography (TLC) to confirm the disappearance of the aldehyde spot, validating complete conversion to the imine intermediate.
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Selective Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv., 24.24 mmol) portion-wise to the stirring solution[3].
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Causality: NaBH(OAc)₃ is chosen over harsher reducing agents like NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the imine without prematurely reducing any unreacted linoleyl aldehyde into linoleyl alcohol, preventing the formation of inseparable byproducts.
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Reaction Completion: Stir the reaction overnight at room temperature[3].
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Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with CH₂Cl₂[3].
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Causality: The NaHCO₃ neutralizes the acetic acid byproduct generated by the reducing agent and safely decomposes any unreacted hydride, preventing unwanted side reactions during the concentration phase.
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Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (0–10% MeOH in CHCl₃)[3].
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Self-Validation: Confirm the structure via ¹H NMR (400 MHz, CDCl₃). The successful synthesis is validated by the complete disappearance of the distinct aldehyde proton signal at ~9.7 ppm and the emergence of new methylene protons adjacent to the secondary amine[4].
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Protocol: GC-MS Quantification of Linoleyl Aldehyde in Biological Matrices
To utilize linoleyl aldehyde as a biomarker, it must be accurately extracted and quantified from biological samples (e.g., cell lysates or plant extracts)[5].
Step-by-Step Methodology & Causality:
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Lipid Extraction: Homogenize the sample in a biphasic solvent system (e.g., Hexane/CHCl₃/EtOAc/Water) to partition the hydrophobic aldehydes into the organic phase[5].
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Validation Check: Spike the initial sample with a known concentration of an unnatural aldehyde internal standard (e.g., nonadecanal) to calculate and correct for extraction recovery losses.
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Derivatization: Treat the dried organic extract with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) at 60 °C for 30 minutes.
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Causality: Long-chain aliphatic aldehydes like linoleyl aldehyde are prone to thermal degradation and exhibit poor peak shapes on standard GC columns. Derivatization with PFBHA converts the highly reactive aldehyde into a thermally stable oxime ether, significantly improving volatility, chromatographic resolution, and mass spectrometric sensitivity.
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GC-MS Analysis: Inject the derivatized sample into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Operate the mass spectrometer in Electron Ionization (EI) mode, monitoring the specific m/z fragments corresponding to the PFBHA-linoleyl oxime derivative.
Comprehensive References
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Title: Cas 2541-61-9,(9Z,12Z)-9,12-Octadecadienal Source: lookchem.com URL:
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Title: 9Z,12Z-Octadecadienal | C18H32O | CID 5463066 Source: PubChem - NIH URL:
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Title: Targeting intestinal inflammation using locked nucleic acids delivered via lipid nanoparticles Source: nih.gov URL:
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Title: Supporting Information - Lipid synthesis Source: semanticscholar.org URL:
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Title: Phytochemical Constituents of Indonesian Adlay (Coix lacrima-jobi L.) and Their Potential as Antioxidants and Crop Protection Agents Source: mdpi.com URL:
Sources
- 1. regentsciences.lookchem.com [regentsciences.lookchem.com]
- 2. 9Z,12Z-Octadecadienal | C18H32O | CID 5463066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Targeting intestinal inflammation using locked nucleic acids delivered via lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
